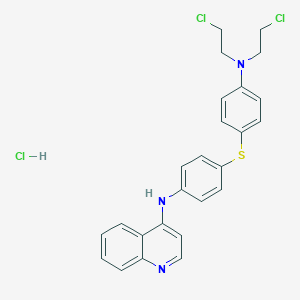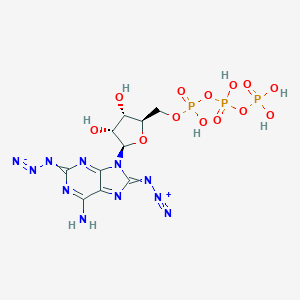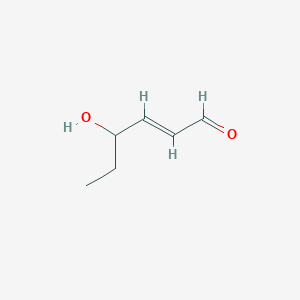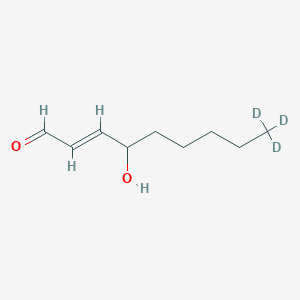
(E)-9,9,9-Trideuterio-4-Hydroxynon-2-enal
Übersicht
Beschreibung
(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal (9,9,9-T4HNE) is a highly reactive, oxygenated, and unsaturated hydrocarbon compound that has been used in many scientific research applications. 9,9,9-T4HNE is a synthetic compound that is created by the reaction of 4-hydroxy-2-nonenal (HNE) with deuterium oxide. 9,9,9-T4HNE is an important compound in the study of oxidative stress, inflammation, and other biological processes.
Wissenschaftliche Forschungsanwendungen
Biomarker für oxidativen/nitrosativen Stress
4-Hydroxynonenal-d3 dient als ein stabiles, isotopenmarkiertes Biomarker für oxidativen/nitrosativen Stress, der entscheidend ist, um Zellschäden und Krankheitsfortschritt zu verstehen, insbesondere in der Krebsforschung .
Analyse von Lipidperoxidationsprodukten
Als ein Lipidperoxidationsprodukt, das von oxidierten ω-6-polyungesättigten Fettsäuren abgeleitet ist, wird 4-Hydroxynonenal-d3 als interner Standard für die Quantifizierung von 4-HNE durch GC- oder LC-Massenspektrometrie verwendet .
Modulation der biochemischen Signalübertragung
Diese Verbindung kann Signalprozesse modulieren, indem sie kovalente Addukte mit nukleophilen funktionellen Gruppen in Proteinen, Nukleinsäuren und Membranlipiden bildet, was die zelluläre Kommunikation und Reaktionsmechanismen beeinflusst .
Krebsforschung
In der Krebsforschung spielt 4-Hydroxynonenal-d3 eine wichtige Rolle durch seine Auswirkungen auf Mitochondrien und seine konzentrationsabhängigen Aktivitäten, die zelluläre Antioxidantien, den Stoffwechsel und die Wachstumsregulation beeinflussen .
Zelluläre Antioxidantien und Stoffwechsel
Es wirkt als Mediator von zellulären Signalprozessen und als sekundärer Botenstoff für reaktive Sauerstoffspezies und beeinflusst das Gleichgewicht von Antioxidantien und Stoffwechselwegen in Zellen .
Genotoxizitäts- und Zytotoxizitätsstudien
Die Verbindung zeigt Genotoxizität und Zytotoxizität, was Einblicke in die Mechanismen von Zellschäden und -tod liefert, die für das Verständnis von Krankheitsmechanismen und therapeutischen Strategien entscheidend sind .
Hemmung der Enzymaktivität
4-Hydroxynonenal-d3 ist sowohl ein Substrat als auch ein Inhibitor der Acetaldehyddeshydrogenase 2 (ALDH2), einem Enzym, das am Alkoholstoffwechsel beteiligt ist, was seine potenzielle Rolle in Studien im Zusammenhang mit Alkoholkonsum und seinen Auswirkungen hervorhebt .
Chemotaktische Aktivität
Es wurde gezeigt, dass es chemotaktische Aktivität besitzt, was in Studien im Zusammenhang mit der Immunantwort und Entzündungen von Bedeutung sein könnte .
Wirkmechanismus
Target of Action
4-Hydroxynonenal-d3, also known as 4-HNE-d3, is a deuterium-labeled variant of 4-Hydroxynonenal (4-HNE). The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . ALDH2 is an enzyme that plays a crucial role in alcohol metabolism by converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate .
Mode of Action
4-HNE-d3 interacts with its target, ALDH2, by acting as both a substrate and an inhibitor . It forms covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids . This interaction primarily involves a Michael addition reaction, which can target cysteine, histidine, or lysine residues, or through the formation of a Schiff base, which can target arginine or lysine .
Biochemical Pathways
The action of 4-HNE-d3 affects various biochemical pathways. It is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids . The compound can modulate a number of signaling processes, primarily through the formation of covalent adducts with proteins, nucleic acids, and membrane lipids .
Pharmacokinetics
It is known that the compound is a product of lipid peroxidation, and its levels can increase during oxidative stress . The metabolism of 4-HNE-d3 leads to a great number of degradation products, some of which are excreted in urine and may serve as non-invasive biomarkers of oxidative stress .
Result of Action
The molecular and cellular effects of 4-HNE-d3’s action are diverse. It plays an important role in cancer through mitochondria . The compound’s ability to form adducts with proteins can lead to changes in protein function and cellular processes .
Action Environment
The action of 4-HNE-d3 can be influenced by various environmental factors. For instance, conditions that increase oxidative stress, such as exposure to toxins or radiation, can increase the production of 4-HNE-d3 . Furthermore, the compound’s reactivity and stability can be affected by factors such as pH and the presence of other reactive species .
Eigenschaften
IUPAC Name |
(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-PKJLGKQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



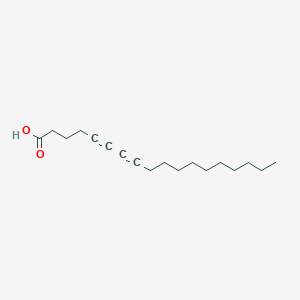


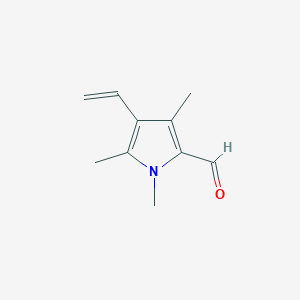

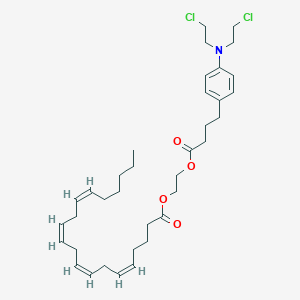
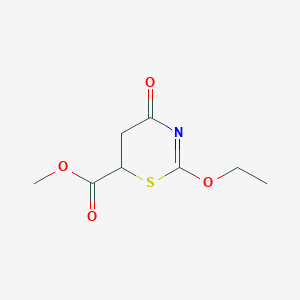
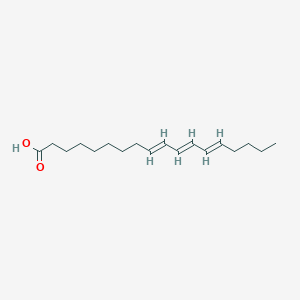

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
